molecular formula C10H9ClO4S B8755008 Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate

Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate

Cat. No.: B8755008
M. Wt: 260.69 g/mol
InChI Key: IRLXDBWFFKLKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate typically involves the reaction of 3-chlorosulfonylbenzaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Sulfonamides or sulfonate esters.

Scientific Research Applications

Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorosulfonylphenyl)acrylic acid methyl ester: Similar structure but with the chlorosulfonyl group in the para position.

    3-(3-Bromosulfonylphenyl)acrylic acid methyl ester: Similar structure but with a bromosulfonyl group instead of chlorosulfonyl.

    3-(3-Methanesulfonylphenyl)acrylic acid methyl ester: Similar structure but with a methanesulfonyl group.

Uniqueness

Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate is unique due to the specific positioning of the chlorosulfonyl group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different reaction pathways and products compared to its analogs.

Properties

Molecular Formula

C10H9ClO4S

Molecular Weight

260.69 g/mol

IUPAC Name

methyl 3-(3-chlorosulfonylphenyl)prop-2-enoate

InChI

InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3

InChI Key

IRLXDBWFFKLKOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the sodium salt of 3-(3-sulfophenyl)acrylic acid methyl ester (2) (0.670 g, 2.53 mmol) benzene (2 ml), thionyl chloride (1,508 g, 0.9 ml, 12.67 mmol) and 3 drops of dimethylformamide were added and the resultant suspension was stirred at reflux for one hour. The reaction mixture was evaporated, the residue was dissolved in benzene (3 ml), filtered and the filtrate was evaporated to give the title compound (0.640 g, 97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-sulfophenyl)acrylic acid methyl ester
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.